Product packaging for CP-271485(Cat. No.:CAS No. 35580-46-2)

CP-271485

Cat. No.: B3062650
CAS No.: 35580-46-2
M. Wt: 372.4 g/mol
InChI Key: CIUMOGWIMXNXSQ-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CP-271485 is a potent and selective experimental small molecule inhibitor that targets Macrophage Metalloelastase (MMP-12) . Its primary research value lies in its unique mechanism of action; unlike many early matrix metalloproteinase (MMP) inhibitors, this compound is a non-peptidic, non-zinc chelating compound . Structural studies have shown that it binds within the S1' pocket of the MMP-12 catalytic domain, with its central morpholinone ring positioned over the catalytic zinc ion at a distance of approximately 5 Å, a feature that contributes to its selectivity profile . Researchers utilize this compound as a critical tool to investigate the role of MMP-12 in inflammatory diseases. MMP-12 is implicated in the pathogenesis of conditions such as emphysema, chronic obstructive pulmonary disease (COPD), and atherosclerosis, primarily through its ability to degrade elastin and other extracellular matrix components . The development of selective inhibitors like this compound helps overcome challenges associated with broad-spectrum MMP inhibitors, such as poor specificity and side effects, thereby enabling more precise study of MMP-12's function . This compound is offered for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N2O4S B3062650 CP-271485 CAS No. 35580-46-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35580-46-2

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

(6S)-4-benzyl-6-(1-methyl-2,2-dioxo-3H-2,1-benzothiazol-5-yl)morpholin-3-one

InChI

InChI=1S/C19H20N2O4S/c1-20-17-8-7-15(9-16(17)13-26(20,23)24)18-11-21(19(22)12-25-18)10-14-5-3-2-4-6-14/h2-9,18H,10-13H2,1H3/t18-/m1/s1

InChI Key

CIUMOGWIMXNXSQ-GOSISDBHSA-N

Isomeric SMILES

CN1C2=C(CS1(=O)=O)C=C(C=C2)[C@H]3CN(C(=O)CO3)CC4=CC=CC=C4

Canonical SMILES

CN1C2=C(CS1(=O)=O)C=C(C=C2)C3CN(C(=O)CO3)CC4=CC=CC=C4

Other CAS No.

35580-46-2

Origin of Product

United States

Molecular and Biochemical Characterization of Cp 271485 Action

Chemical Class and Structural Features Relevant to Bioactivity

The bioactivity of CP-271485 is intrinsically linked to its distinct chemical architecture. This section explores its classification as a benzothiazole (B30560) derivative and the crucial role of its morpholinone ring in its function as a ligand.

This compound is classified as a benzothiazole, an organic compound featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. drugbank.com Benzothiazoles and their derivatives are recognized for their diverse pharmacological activities and are a subject of interest in medicinal and synthetic chemistry. ccsenet.orgijpsr.com The benzothiazole core of this compound serves as a fundamental scaffold for its biological interactions. drugbank.comijpsr.com

A key structural feature of this compound is the presence of a morpholinone ring. researchgate.netresearchgate.net This moiety is significant in its function as a ligand. researchgate.netresearchgate.net Structural studies have revealed that the central morpholinone ring of this compound positions itself over the zinc atom within the active site of its target enzyme, approximately 5 angstroms away. researchgate.netpdbj.orgacs.orgpdbj.org This positioning places the inhibitor midway into the S1' pocket of the enzyme, a critical region for substrate binding and catalysis. researchgate.netresearchgate.netpdbj.org

Elucidation of this compound's Primary Molecular Target and Specificity

The therapeutic potential of any compound is largely determined by its specific molecular target. This section details the identification of Macrophage Metalloelastase (MMP-12) as the primary target of this compound and examines its specificity in comparison to other related enzymes.

Research has definitively identified Macrophage Metalloelastase (MMP-12) as the principal molecular target of this compound. drugbank.comnih.govunito.it MMP-12, a zinc-dependent endopeptidase, is primarily secreted by macrophages and is involved in the degradation of extracellular matrix components, particularly elastin (B1584352). plos.orgscielo.br The enzyme plays a significant role in tissue remodeling and has been implicated in various inflammatory diseases. pdbj.orgplos.orgscielo.br this compound acts as an inhibitor of MMP-12, modulating its enzymatic activity. drugbank.com

An essential aspect of an inhibitor's profile is its selectivity for its intended target over other similar enzymes. The matrix metalloproteinase (MMP) family consists of several structurally related enzymes, making inhibitor specificity a critical factor. google.com Studies comparing the inhibitory activity of this compound against different MMPs have demonstrated a notable specificity for MMP-12. For instance, the inhibitory concentration (IC50) of this compound for MMP-12 is significantly lower than for other MMPs, such as MMP-9. nih.govunito.it This indicates a higher potency and selectivity of this compound towards MMP-12. nih.govunito.it

Interactive Data Table: Comparative IC50 Values of this compound

MMP Family MemberIC50 Value
MMP-12> 100 µM
MMP-95.1 µM

This table illustrates the differential inhibitory activity of this compound against MMP-12 and MMP-9, highlighting its selectivity. nih.govunito.it

Structural Basis of this compound Interaction with MMP-12

The inhibitory action of this compound is best understood by examining the structural details of its interaction with the MMP-12 active site. Crystal structure analyses have provided valuable insights into this molecular engagement.

The crystal structure of the MMP-12 catalytic domain in complex with this compound reveals that the inhibitor binds within the S1' pocket of the enzyme. pdbj.org This pocket is a key determinant of substrate specificity among MMPs. unito.it The morpholinone ring of this compound is positioned over the catalytic zinc ion, though it does not directly chelate it. researchgate.netpdbj.org This interaction is characterized by important hydrophobic interactions between the inhibitor and residues lining the S1' pocket. pdbj.org The specific binding mode of this compound, which does not involve direct zinc chelation, is a noteworthy feature that contributes to its selectivity for MMP-12 over other MMP family members. pdbj.org In the determined crystal structures, an acetohydroxamate anion, an artifact from the crystallization solution, was observed to chelate the zinc atom. pdbj.org

Crystallographic Insights into the Binding Mode within the MMP-12 Active Site (e.g., PDB Entry 1UTZ)

Crystallographic studies, such as the one associated with the Protein Data Bank (PDB) entry 1UTZ, have provided significant insights into how this compound binds to the active site of MMP-12. proteopedia.orgrcsb.org These studies reveal that the inhibitor positions itself within the S1' pocket of the enzyme. proteopedia.orgrcsb.orgresearchgate.net Specifically, the central morpholinone ring of this compound is situated over the catalytic zinc ion at a distance of approximately 5 angstroms (Å). proteopedia.orgrcsb.orgresearchgate.netacs.org This positioning places the inhibitor partway down the S1' pocket. proteopedia.orgrcsb.orgresearchgate.netacs.org

Interestingly, in the crystal structure of the MMP-12 complex with this compound, an acetohydroxamate anion, which is an artifact from the crystallization solution, is observed to chelate the zinc atom. proteopedia.orgrcsb.orgresearchgate.net This observation is crucial in understanding the binding mode of this compound as a non-zinc-chelating inhibitor in this specific context.

Characterization of the S1' Pocket Interaction and Ligand Positioning

The interaction of this compound with the S1' pocket of MMP-12 is a defining feature of its inhibitory action. The S1' pocket is a key determinant of substrate and inhibitor specificity among the MMP family. In the case of this compound, the ligand binds within this pocket, but its interaction with the catalytic zinc ion is not direct. proteopedia.orgrcsb.orgresearchgate.net The central morpholinone ring sits (B43327) above the zinc atom, indicating a specific orientation within the active site. proteopedia.orgrcsb.orgresearchgate.netacs.org This placement halfway down the S1' pocket is a distinct characteristic of its binding mode. proteopedia.orgrcsb.orgresearchgate.netacs.org The S1' subsite in MMP-12 is described as a continuous tube, which may influence how ligands like this compound are accommodated. rcsb.org

Distinction of this compound as a Non-Zinc-Chelating Inhibitor in Specific Binding Contexts

A significant aspect of this compound's interaction with MMP-12 is its classification as a non-zinc-chelating inhibitor. researchgate.netacs.orgresearchgate.net This is in contrast to many traditional MMP inhibitors that possess a zinc-binding group (ZBG) which directly coordinates with the catalytic zinc ion. nih.gov The crystal structure of the this compound-MMP-12 complex clearly shows that the inhibitor itself does not chelate the zinc. proteopedia.orgrcsb.orgresearchgate.net Instead, an acetohydroxamate anion from the crystallization solution occupies the zinc-binding site. proteopedia.orgrcsb.orgresearchgate.net This finding underscores a strategy in drug design aimed at achieving selectivity by avoiding direct interaction with the highly conserved zinc ion in the active site of MMPs. researchgate.netrcsb.org

Identification and Importance of Hydrophobic Interactions in Binding Affinity and Selectivity

Hydrophobic interactions play a critical role in the binding affinity and selectivity of this compound for MMP-12. proteopedia.orgrcsb.org The active site cleft of MMP-12 is noted to be rather hydrophobic. rcsb.org The crystal structures reveal important hydrophobic interactions between the inhibitor and residues lining the S1' pocket. proteopedia.orgrcsb.org These interactions are crucial for stabilizing the inhibitor within the active site and contribute significantly to its binding potency. researchgate.net The relative selectivity of this compound for MMP-12 over other MMP family members can be partly attributed to these specific hydrophobic contacts within the unique environment of the MMP-12 S1' pocket. proteopedia.orgrcsb.org

Enzyme Kinetics and Inhibition Mechanisms of this compound

The enzyme kinetics of this compound reveal a competitive inhibition pattern against MMP-12. scbt.com This mode of inhibition means that the inhibitor competes with the substrate for binding to the active site of the enzyme. sci-hub.se By binding to the free enzyme, this compound prevents the substrate from accessing the active site, thereby hindering the catalytic process. sci-hub.se This leads to an apparent increase in the Michaelis constant (Km) for the substrate, while the maximum velocity (Vmax) of the reaction remains unchanged. sci-hub.se The inhibitory activity of this compound against different MMPs has been quantified, with reported IC50 values indicating its potency. For instance, the IC50 for MMP-9 is 5.1 μM, while for MMP-12 it is greater than 100 μM, suggesting a higher potency for MMP-9 in this particular study. nih.gov

Preclinical Research Methodologies and Approaches for Cp 271485 Investigation

In Vitro Experimental Paradigms for CP-271485 Characterization

In vitro experiments are fundamental to the initial characterization of a compound, offering a controlled environment to study specific biological processes without the complexities of a whole organism. For this compound, these paradigms are crucial for determining its potency, cellular effects, and direct interaction with its intended molecular target.

To quantify the inhibitory potential of a compound against its target enzyme, researchers employ enzymatic assays. Spectrophotometric and fluorometric assays are common methods that measure enzyme activity by detecting changes in light absorbance or fluorescence, respectively. nih.gov These assays are designed so that the activity of the target enzyme results in a colored or fluorescent product.

In the context of a kinase inhibitor like this compound, the assay would typically involve the target kinase, a substrate (a peptide or protein that the kinase phosphorylates), and a co-factor like ATP. The rate of the reaction, and thus the amount of product generated, is measured over time. When an inhibitor such as this compound is introduced, it competes with ATP or the substrate, leading to a decrease in enzyme activity, which is observed as a reduced signal. By testing a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%. researchgate.net This value is a critical measure of the compound's potency.

Table 1: Representative Data from an Enzymatic Inhibition Assay This table displays illustrative data typical for such an experiment.

This compound Concentration (nM)Enzyme Activity (% of Control)% Inhibition
0.198.51.5
1.085.214.8
10.052.147.9
50.015.784.3
100.05.394.7
500.01.898.2

Following the determination of enzymatic potency, the next step is to assess the compound's effects in a more biologically relevant context using cell-based models. These assays help determine if the compound can enter cells and exert its inhibitory effect on cellular processes. abpbio.com

A primary goal of many targeted therapies is to halt the uncontrolled growth of cancer cells. nih.gov Cell proliferation and viability assays are used to measure the ability of a compound to inhibit cell growth or induce cell death. nih.gov Common methods include the MTT or WST-1 assays, which measure the metabolic activity of cells. abcam.com A decrease in metabolic activity correlates with a reduction in cell viability or proliferation. abcam.com

For these studies, cancer cell lines with known genetic characteristics (e.g., mutations or overexpression of the target receptor for this compound) are cultured in the presence of varying concentrations of the compound. nih.gov The number of viable cells is quantified after a set incubation period (e.g., 72 hours) to determine the compound's effect on cell growth. amsbio.com

Table 2: Effect of this compound on Cancer Cell Line Proliferation (Illustrative Data)

Cell LineTarget Receptor StatusGI50 (nM) for this compound
NCI-H1299 (Lung)FGFR Overexpression25
MCF7 (Breast)Moderate FGFR Expression150
SaOS2 (Osteosarcoma)FGFR Overexpression40
A549 (Lung)Low FGFR Expression>1000

GI50 (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.

Cancer metastasis, the process of cancer cells spreading to other parts of the body, is a major cause of mortality. This process involves cell migration and invasion of surrounding tissues. sigmaaldrich.com In vitro assays are used to evaluate a compound's ability to inhibit these key steps of metastasis. nih.govnih.gov

The scratch assay, or wound-healing assay, is a straightforward method to study cell migration. nih.gov A "scratch" is created in a confluent monolayer of cells, and the rate at which cells migrate to close the wound is measured over time in the presence or absence of the inhibitor. sigmaaldrich.com The Transwell migration assay (or Boyden chamber assay) provides a more quantitative measure of chemotaxis. nih.govmerckmillipore.com In this system, cells are placed in an upper chamber and migrate through a porous membrane toward a chemoattractant in the lower chamber. merckmillipore.com To assess invasion, the membrane can be coated with a layer of extracellular matrix (ECM), which the cells must degrade to migrate through. sigmaaldrich.com The number of cells that successfully migrate or invade is quantified to determine the inhibitory effect of the compound. nih.gov

To understand precisely how a compound interacts with its protein target, biophysical techniques are employed. nih.govnih.gov These methods provide detailed information on binding affinity, kinetics, and thermodynamics, which is invaluable for drug development. reactionbiology.com

Commonly used techniques include:

Surface Plasmon Resonance (SPR): This technique measures the binding of a ligand (this compound) to a target protein immobilized on a sensor surface in real-time. mdpi.com It provides data on the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity. reactionbiology.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. mdpi.com This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of a ligand on the protein surface and provide detailed structural information about the protein-ligand complex in solution. mdpi.com

X-ray Crystallography: This powerful technique can provide a high-resolution, three-dimensional atomic picture of the compound bound to its target protein, revealing the precise molecular interactions that stabilize the complex. mdpi.com

Table 3: Summary of Biophysical Techniques for Interaction Analysis

TechniquePrimary OutputKey Information Provided
Surface Plasmon Resonance (SPR)SensorgramBinding Affinity (KD), Kinetics (kon, koff)
Isothermal Titration Calorimetry (ITC)Titration CurveBinding Affinity (KD), Stoichiometry, Thermodynamics (ΔH, ΔS)
X-ray CrystallographyElectron Density Map3D Atomic Structure of Complex, Binding Mode
NMR SpectroscopyNMR SpectraBinding Site Mapping, Structural Dynamics

Computational methods are integral to modern drug discovery, allowing for the prediction and analysis of ligand-target interactions at a molecular level. nih.govmdpi.com These approaches can guide the design and optimization of inhibitors like this compound.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com Docking algorithms use scoring functions to estimate the binding affinity, helping to prioritize compounds and predict their binding mode.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time. chemrxiv.orguiuc.edu By simulating the motions of atoms, MD can assess the stability of the predicted binding pose, reveal conformational changes in the protein upon ligand binding, and provide a more refined estimation of binding free energy. mdpi.commdpi.com These simulations are computationally intensive but offer a detailed view of the molecular interactions governing the binding event. chemrxiv.org

These computational tools are often used in an iterative cycle with experimental testing to refine the structure of a lead compound, enhancing its potency and selectivity for the target. mdpi.com

Cell-Based Models for Evaluating Cellular Responses to this compound

In Vivo Preclinical Model Systems for this compound Evaluation

The transition from in vitro studies to in vivo preclinical models is a critical step in the evaluation of this compound. This phase of research aims to understand the compound's behavior within a complex living system, providing insights into its potential therapeutic efficacy in pathologies where matrix metalloproteinase-12 (MMP-12) plays a significant role.

Selection and Characterization of Appropriate Animal Models for MMP-12-Related Pathologies

The choice of an appropriate animal model is paramount for the relevant in vivo assessment of this compound. Given that MMP-12, also known as macrophage elastase, is implicated in various diseases characterized by tissue remodeling and inflammation, several animal models can be considered. For instance, in the context of respiratory diseases like chronic obstructive pulmonary disease (COPD), mouse models exposed to cigarette smoke are frequently used to mimic the inflammatory and tissue-destructive processes where MMP-12 is a key player.

In the field of cardiovascular disease, murine models of atherosclerosis, such as the ApoE-/- mouse, are relevant. mdpi.com In these models, MMP-12 is associated with plaque progression and macrophage infiltration. mdpi.com Furthermore, models of subretinal fibrosis, which can be induced in mice via laser treatment, have shown that MMP-12 is significantly upregulated and contributes to the disease pathology. nih.gov

Characterization of these models involves confirming the expression and activity of MMP-12 in the diseased tissues. This can be achieved through techniques such as immunohistochemistry, western blotting, and zymography to ensure the model's relevance to the targeted pathology.

Principles of Experimental Design and Statistical Rigor in this compound Preclinical Studies

Robust experimental design and stringent statistical analysis are essential for generating reliable and reproducible data in preclinical studies of this compound. physoc.orgnih.gov Key principles include randomization and blinding to minimize bias. physoc.org Randomization ensures that each animal has an equal chance of being assigned to any treatment group, while blinding prevents conscious or unconscious bias on the part of the researchers during data collection and analysis.

The determination of an adequate sample size is another critical component, calculated to ensure sufficient statistical power to detect a true effect of the compound. diva-portal.org Preclinical trials should be structured into distinct stages: a Trial Design Stage to define study characteristics, a Trial Analysis Stage for data interpretation, and a Post-Trial Analysis Stage to inform future studies. diva-portal.org The use of appropriate statistical tests, such as analysis of variance (ANOVA), is necessary for analyzing the data. physoc.org

Methodologies for Assessing Pharmacological Activity of this compound in Animal Models

Assessing the pharmacological activity of this compound in vivo involves a variety of methodologies to measure its effect on MMP-12 and the associated pathophysiology. nih.gov Pharmacodynamic assessments can include measuring the levels of active MMP-12 in tissues or biological fluids. nih.gov This can be done using techniques like ELISAs or activity assays.

The therapeutic efficacy of this compound is evaluated by measuring relevant disease-specific endpoints. For example, in a mouse model of subretinal fibrosis, treatment with an MMP-12 inhibitor led to a significant reduction in the fibrotic lesions. nih.gov Similarly, in models of inflammation, the effect of an MMP inhibitor on inflammatory markers could be quantified. nih.gov Histological analysis of tissues is also a crucial method to observe changes in tissue structure and cellular infiltration following treatment.

Strategies for Ensuring Reproducibility and Mitigating Experimental Bias in Preclinical Research

Ensuring the reproducibility of preclinical research is a significant challenge that requires careful planning and execution. trilogywriting.com A major contributor to irreproducibility is experimental bias, which can arise from various sources. nih.gov To mitigate this, detailed and transparent reporting of experimental protocols is crucial. nih.gov This includes a thorough description of the animal model, housing conditions, and all experimental procedures.

Strategies to reduce bias include the aforementioned randomization and blinding. physoc.org Furthermore, having a predefined data analysis plan can prevent selective reporting of positive results. nih.gov The culture of preclinical research is shifting towards greater transparency and rigor, with an emphasis on active laboratory management practices to ensure data integrity. nih.gov

Advanced and Emerging Preclinical Methodologies Relevant to this compound Research

The limitations of traditional 2D cell cultures and animal models have spurred the development of more sophisticated preclinical systems that can better recapitulate human physiology and disease.

Application of Organ-on-a-Chip and 3D Culture Systems for Mechanistic Elucidation

Organ-on-a-chip (OOC) technology is a promising approach that utilizes microfluidic devices to create microenvironments that mimic the structure and function of human organs. mdpi.comwearecellix.com These systems allow for the co-culture of multiple cell types in a more physiologically relevant context, complete with fluid flow and mechanical cues. nih.gov OOCs offer a platform to study the mechanistic details of diseases where MMP-12 is involved and to test the effects of inhibitors like this compound in a human-relevant system. nih.govtaylorandfrancis.com They can provide insights into cellular interactions and responses to therapeutic interventions with high-resolution, real-time imaging. mdpi.com

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, also offer a more physiologically relevant environment compared to 2D cultures. nih.govbmrat.org These models better mimic the cell-cell and cell-extracellular matrix interactions that occur in vivo. bmrat.org For instance, 3D tumor spheroid models have been used to evaluate the activity of MMP inhibitors, demonstrating that these systems can be more predictive of in vivo responses. nih.gov The use of 3D cultures can help in understanding the mechanisms of action of this compound and its effects on cell behavior in a tissue-like context.

Compounds Mentioned

In Silico Modeling and Artificial Intelligence Integration for Predictive Preclinical Research

There is no publicly available information detailing the use of in silico modeling or artificial intelligence (AI) in the preclinical investigation of this compound. While computational methods such as molecular docking and molecular dynamics simulations are standard in modern drug discovery to predict the interaction between a compound and its target, specific studies applying these techniques to this compound have not been identified. Similarly, the integration of AI or machine learning for predictive analysis in the context of this specific compound is not documented in the available scientific records.

Use of Omics Technologies (e.g., Proteomics, Metabolomics) to Understand Comprehensive Biological Impact

No specific studies utilizing proteomics or metabolomics to investigate the comprehensive biological impact of this compound have been found in the public domain. Omics technologies are powerful tools for understanding the broader effects of a compound on cellular proteins and metabolic pathways. However, the application of these technologies to elucidate the mechanism of action or off-target effects of this compound has not been reported in the scientific literature that was accessed.

Biological Implications and Preclinical Efficacy of Cp 271485

Modulation of MMP-12-Dependent Biological Processes by CP-271485

This compound is a non-peptidic, non-zinc chelating inhibitor designed to specifically target human macrophage elastase (MMP-12). proteopedia.orgresearchgate.nettouchoncology.com Its interaction with MMP-12 has been elucidated through detailed structural studies, providing insight into how it modulates biological processes dependent on this enzyme.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of MMP-12, an enzyme crucial for the breakdown of extracellular matrix (ECM) components, particularly elastin (B1584352). proteopedia.orggenecards.org The degradation of the ECM is a fundamental process in both normal tissue remodeling and in various disease states. nih.gov

Crystal structure analysis of the MMP-12 catalytic domain complexed with this compound has provided a precise understanding of its inhibitory action. proteopedia.orgrcsb.org Unlike many matrix metalloproteinase inhibitors that function by directly chelating the catalytic zinc ion, this compound employs a different mechanism. proteopedia.org Its central morpholinone ring is positioned over the zinc atom at a distance of approximately 5 angstroms, effectively blocking the enzyme's active site without forming a direct chelation bond. proteopedia.orgrcsb.org This binding mode obstructs the access of natural substrates like elastin to the catalytic site, thereby inhibiting ECM degradation pathways driven by MMP-12. proteopedia.orgnih.gov

Advanced Research Perspectives and Methodological Innovations for Cp 271485

Elucidating Novel Molecular Interactions and Potential Off-Target Mechanisms (Preclinical Focus)

Understanding the precise molecular interactions of CP-271485 is paramount for predicting its biological activity and potential for off-target effects. Crystallographic studies have provided initial insights into how this compound interacts with its target, MMP-12. The crystal structure of the MMP-12 catalytic domain in complex with this compound reveals that the inhibitor binds within the S1' pocket. rcsb.org A key observation is that the central morpholinone ring of this compound is positioned approximately 5Å over the catalytic zinc atom. rcsb.orgacs.org This positioning is noteworthy because, in the determined crystal structure, an acetohydroxamate anion, an artifact from the crystallization solution, is observed chelating the zinc atom. rcsb.orgresearchgate.net This suggests that this compound's primary interaction is not through direct chelation of the catalytic zinc, a mechanism common to many early, non-selective MMP inhibitors that often led to off-target effects. nih.gov

The interaction of this compound with the S1' pocket is largely driven by hydrophobic interactions with pocket residues. rcsb.org This mode of binding, which relies on specific pocket geometries rather than broad zinc chelation, is a key strategy in the development of more selective MMP inhibitors. nih.gov However, the potential for off-target effects, a major hurdle for previous generations of MMP inhibitors, remains a critical area of investigation. acs.org Off-target interactions are often the cause of adverse effects, such as the musculoskeletal syndrome observed with broad-spectrum inhibitors. nih.govmdpi-res.com

Molecular docking studies can further elucidate the binding modes of this compound and predict its affinity for other MMPs and related proteins. For instance, a molecular docking study of this compound with MMP-12 predicted a binding affinity of -7.56 kcal/mol, with hydrogen bond interactions involving Leu181 and Ala182. nih.gov Expanding such computational analyses to a wider range of metalloproteinases, including the ADAM (a disintegrin and metalloproteinase) and ADAMTS (a disintegrin and metalloproteinase with thrombospondin motifs) families, is crucial for a comprehensive off-target profile. dovepress.com These related protein families share structural similarities with MMPs, particularly around the active site, making them potential off-target liabilities for inhibitors that are not sufficiently selective. dovepress.com

Table 1: Molecular Interaction Data for this compound

Target Interaction Details Binding Affinity Key Interacting Residues Reference
MMP-12 Binds in S1' pocket, central morpholinone ring ~5Å over Zn atom -7.56 kcal/mol (docking) Leu181, Ala182 rcsb.orgnih.gov
MMP-9 IC50 = 5.1 µM Not Available Not Available nih.govmdpi-res.com
MMP-12 IC50 > 100 µM Not Available Not Available nih.govmdpi-res.com

Development of Advanced Preclinical Models for Enhanced Translational Fidelity

The disconnect between promising preclinical data and clinical trial failures for early MMP inhibitors has highlighted the critical need for more predictive preclinical models. aacrjournals.org A significant challenge has been the difference in the tumor microenvironment between human cancers and traditional mouse models. aacrjournals.org Furthermore, many preclinical cancer models rely on the artificial introduction of tumor cells, which may not accurately recapitulate the complexities of tumor growth and metastasis in humans. aacrjournals.org

To improve translational fidelity, the development of more sophisticated preclinical models is essential. For selective MMP inhibitors like this compound, this includes the use of genetically engineered mouse models (GEMMs) that spontaneously develop tumors in the appropriate tissue context. These models can better mimic the gradual progression of human disease and the intricate interplay between tumor cells and the surrounding stroma.

Orthotopic xenograft models, where human tumor cells are implanted into the corresponding organ in immunocompromised mice, also offer an improvement over traditional subcutaneous models. oup.com For example, in a surgical orthotopic xenograft model of colorectal carcinoma, the efficacy of an anti-MMP-9 antibody was evaluated by targeting either tumor-derived (human) or stroma-derived (mouse) MMP-9. plos.org This level of sophistication allows for a more nuanced understanding of the inhibitor's effect on different cellular components of the tumor microenvironment.

Furthermore, the use of patient-derived xenografts (PDXs), where tumor tissue from a patient is directly implanted into mice, is becoming an increasingly valuable tool. PDX models are thought to better retain the genetic and phenotypic heterogeneity of the original human tumor, potentially providing a more accurate prediction of clinical response. The evaluation of selective MMP inhibitors in a panel of well-characterized PDX models could provide crucial insights into which patient populations are most likely to benefit from a particular therapy.

Integration of Systems Biology Approaches to Understand Comprehensive Biological Impact

The biological roles of MMPs are far more complex than simple extracellular matrix degradation. researchgate.net They are involved in a wide array of signaling pathways, influencing cell growth, migration, and inflammation through the processing of various bioactive molecules. nih.gov This complexity necessitates a systems biology approach to fully comprehend the biological impact of inhibiting a specific MMP. nih.gov

Systems biology integrates various "omics" data sets—such as genomics, proteomics, and metabolomics—to build comprehensive models of biological systems. For a selective MMP inhibitor like this compound, this approach can help predict the downstream consequences of inhibiting MMP-12. For instance, identifying the complete "degradome" of MMP-12—the full complement of its substrates in a given biological context—is a critical first step. Proteomic techniques are powerful tools for identifying these substrates and their cleavage sites. nih.gov

By understanding which signaling pathways are modulated by MMP-12 activity, researchers can better anticipate both the therapeutic effects and potential side effects of its inhibition. For example, MMPs are known to process chemokines and cytokines, which can either activate or inhibit their function. nih.gov A systems-level understanding of how MMP-12 inhibition affects the local inflammatory and immune response is therefore crucial.

Bioinformatics and computational modeling are central to systems biology. mdpi.com Network medicine, which analyzes the complex web of interactions between genes, proteins, and drugs, can be used to identify potential therapeutic targets and predict drug efficacy. nih.gov By integrating data on drug-protein interactions with gene expression data from diseased tissues, it may be possible to identify patient subgroups that are more likely to respond to a selective MMP inhibitor. nih.gov

Strategies for Overcoming Challenges in Preclinical Development of Selective MMP Inhibitors

The development of selective MMP inhibitors faces several key challenges that must be addressed in the preclinical stage to increase the likelihood of clinical success.

One of the primary hurdles is achieving high selectivity for the target MMP over other members of the MMP family and other metalloproteinases. pnas.org The high degree of structural homology among the catalytic domains of MMPs makes this a difficult task. nih.gov Strategies to overcome this include:

Targeting non-conserved secondary binding sites (exosites): Rather than solely focusing on the conserved active site, inhibitors can be designed to interact with unique exosites on the target MMP, thereby increasing selectivity. nih.gov

Developing allosteric inhibitors: These inhibitors bind to a site other than the active site, inducing a conformational change that inhibits enzyme activity. This approach can offer high selectivity, as allosteric sites are often less conserved than active sites. nih.gov

Utilizing antibody-based inhibitors: Monoclonal antibodies and antibody fragments can be generated to bind with high affinity and specificity to a target MMP. dovepress.compnas.org For example, a fully human monoclonal antibody, GS-5745, was developed as a potent and highly selective allosteric inhibitor of MMP-9. plos.org

Another significant challenge is ensuring that the preclinical models used are clinically relevant. aacrjournals.org As discussed previously, this involves moving beyond simplistic models to more sophisticated systems like GEMMs and PDXs that better recapitulate human disease. It is also important to administer the inhibitor at a disease stage in the preclinical model that corresponds to the intended clinical application. nih.gov

Finally, the development of robust biomarkers is essential for monitoring the activity of the inhibitor and for patient selection. Better imaging tools to assess MMP expression and activity in vivo would be invaluable for optimizing the spatiotemporal application of inhibitors. nih.gov Additionally, identifying biomarkers that can predict which patients are most likely to respond to a selective MMP inhibitor will be critical for the design of successful clinical trials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.